molecular formula C22H47NO4Si B3159562 Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- CAS No. 862822-32-0

Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B3159562
CAS No.: 862822-32-0
M. Wt: 417.7 g/mol
InChI Key: HCMCFLYMSMBBNS-UHFFFAOYSA-N
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Description

Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is a compound that combines a long aliphatic chain with a trimethoxysilyl group bonded to a propyl linker. This unique structure allows it to form covalent bonds with surfaces containing hydroxyl groups, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of hexadecanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- for various applications .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- involves the formation of covalent bonds with hydroxyl groups on surfaces. The trimethoxysilyl group undergoes hydrolysis to form silanols, which then condense with other silanols or hydroxyl groups to create siloxane bonds. This process results in strong adhesion and surface modification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is unique due to its combination of a long aliphatic chain and a trimethoxysilyl group. This structure allows it to form strong covalent bonds with surfaces, making it highly valuable in applications requiring durable adhesion and surface modification .

Biological Activity

Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-, also known as N-(3-trimethoxysilylpropyl)hexadecanamide, is a compound with significant biological activity and various applications in material science and biochemistry. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H47NO4Si
  • Molecular Weight : 417.70 g/mol
  • Boiling Point : 190-198 °C (0.04 mmHg)
  • Density : 0.92 g/mL
  • Melting Point : 54-58 °C

Biological Activity

Hexadecanamide exhibits several biological activities, primarily due to its amide functional group and the presence of a trimethoxysilyl group. These characteristics enhance its utility in various applications, including drug delivery systems and surface modification.

  • Cell Membrane Interaction : Hexadecanamide can integrate into lipid membranes due to its fatty acid chain, potentially altering membrane fluidity and permeability.
  • Antimicrobial Properties : Some studies suggest that hexadecanamide derivatives exhibit antimicrobial activity against various pathogens, making them candidates for antibacterial coatings.
  • Biocompatibility : The silane group enhances the biocompatibility of hexadecanamide when used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that hexadecanamide derivatives showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes .
  • Surface Modification :
    • Research on the application of hexadecanamide in creating modified silica surfaces indicated that it could enhance hydrophobicity and improve the adsorption capacity for biomolecules, which is beneficial for biosensor applications .
  • Drug Delivery Systems :
    • Hexadecanamide has been investigated for its potential use in drug delivery systems due to its ability to form stable nanoparticles when combined with certain drugs. This property allows for controlled release and targeted delivery .

Data Table: Biological Activities of Hexadecanamide Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Surface ModificationEnhances hydrophobicity in silica surfaces
Drug DeliveryForms stable nanoparticles for controlled release

Safety Considerations

While hexadecanamide shows promising biological activity, safety data indicate potential hazards:

  • Eye Irritation : Causes serious eye irritation upon contact .
  • Respiratory Irritation : May irritate the respiratory tract if inhaled .
  • Methanol Release : Hydrolysis can produce methanol, which poses additional health risks such as central nervous system effects .

Properties

IUPAC Name

N-(3-trimethoxysilylpropyl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-28(25-2,26-3)27-4/h5-21H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMCFLYMSMBBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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